Solifenacin -

Solifenacin

Catalog Number: EVT-8215198
CAS Number:
Molecular Formula: C23H26N2O2
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Solifenacin is a pharmaceutical compound primarily used as a medication for the treatment of overactive bladder. It belongs to a class of drugs known as antimuscarinics, which work by inhibiting the action of acetylcholine on muscarinic receptors in the bladder. This action helps to reduce urinary frequency, urgency, and incontinence.

Source

Solifenacin was first introduced by the pharmaceutical company Astellas Pharma and is marketed under various brand names, including Vesicare. It is typically prescribed in oral tablet form.

Classification
  • Chemical Class: Antimuscarinic agent
  • Therapeutic Class: Urologic agent
  • Mechanism of Action: Muscarinic receptor antagonist
Synthesis Analysis

Methods

The synthesis of Solifenacin involves several steps, typically starting with commercially available starting materials. The process may include:

  1. Formation of the core structure: This often involves the condensation of specific aromatic compounds with appropriate functional groups.
  2. Functionalization: Introduction of substituents that enhance the pharmacological properties.
  3. Purification: Techniques such as crystallization or chromatography are used to isolate and purify the final product.

Technical Details

The synthesis can be complex and may involve multiple reactions, including nucleophilic substitutions and cyclizations, to achieve the desired molecular structure while maintaining high purity levels.

Molecular Structure Analysis

Structure

Solifenacin has a complex molecular structure characterized by its unique arrangement of atoms. Its chemical formula is C23H30N2O2C_{23}H_{30}N_2O_2, and it features a bicyclic structure that contributes to its pharmacological activity.

Data

  • Molecular Weight: 370.50 g/mol
  • Structural Formula:
     insert structural diagram here \text{ insert structural diagram here }

The structure includes a phenyl ring and a quinuclidine moiety, which are essential for its interaction with muscarinic receptors.

Chemical Reactions Analysis

Reactions

Solifenacin can undergo various chemical reactions typical for organic compounds, including:

  1. Hydrolysis: In aqueous environments, Solifenacin may hydrolyze, leading to the formation of its metabolites.
  2. Oxidation: The presence of certain functional groups can make Solifenacin susceptible to oxidation under specific conditions.
  3. Degradation: Over time or under extreme conditions (e.g., heat or light), Solifenacin may degrade into inactive forms.

Technical Details

These reactions are crucial for understanding the stability and shelf-life of the drug, influencing formulation strategies during manufacturing.

Mechanism of Action

Solifenacin acts primarily as an antagonist at muscarinic acetylcholine receptors (specifically M3 receptors) located in the bladder. By blocking these receptors, Solifenacin reduces involuntary contractions of the bladder muscle, leading to decreased urinary urgency and frequency.

Process

  • Binding Affinity: Solifenacin exhibits high selectivity for M3 receptors compared to other receptor subtypes.
  • Pharmacodynamics: The inhibition of receptor activity leads to relaxation of bladder smooth muscle, allowing for increased bladder capacity and reduced urgency.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in methanol and slightly soluble in water
  • Melting Point: Approximately 150°C (decomposes)

Chemical Properties

  • pH Stability Range: Stable between pH 4-7
  • Stability: Sensitive to light; should be stored in a cool, dry place away from direct sunlight.

Relevant Data or Analyses

Stability studies indicate that Solifenacin maintains its potency over time when stored correctly, which is critical for ensuring therapeutic efficacy.

Applications

Scientific Uses:

  1. Treatment of Overactive Bladder: Solifenacin is primarily prescribed for managing symptoms associated with overactive bladder syndrome.
  2. Research Applications: Studies on Solifenacin contribute to understanding muscarinic receptor pharmacology and developing new therapies for urinary disorders.
  3. Pharmacokinetic Studies: Investigations into how Solifenacin is absorbed, distributed, metabolized, and excreted help inform dosing regimens and safety profiles.
Pharmacological Mechanisms of Action

Muscarinic Receptor Antagonism and Selectivity Profiles

Solifenacin succinate functions as a competitive antagonist of muscarinic acetylcholine receptors, exhibiting distinct selectivity patterns across receptor subtypes. It demonstrates the highest binding affinity for the muscarinic receptor subtype 3 (M3), with a dissociation constant (Ki) of 8.0 nM, followed by moderate affinity for muscarinic receptor subtype 1 (M1; Ki = 7.6 nM) and lower affinity for muscarinic receptor subtype 2 (M2; Ki = 6.9 nM) [3] [10]. This pharmacological profile arises from solifenacin’s molecular structure—a tertiary amine featuring a rigid quinuclidinyl group and a tetrahydroisoquinoline carbamate moiety—which optimizes interactions with the orthosteric binding site of M3 receptors [10]. In vitro radioligand binding assays reveal that solifenacin’s M3 affinity is approximately 25-fold greater than its M2 affinity, a selectivity ratio superior to older antimuscarinics like oxybutynin (which exhibits only 2-fold M3:M2 selectivity) [3] [5]. Crucially, solifenacin metabolites contribute minimally to receptor antagonism, preserving this selectivity profile during clinical use [1].

Table 1: Muscarinic Receptor Binding Affinities of Solifenacin

Receptor SubtypeTissue LocalizationSolifenacin Ki (nM)Selectivity Ratio (vs. M3)
M3Detrusor smooth muscle8.01.0
M1CNS, autonomic ganglia7.61.05
M2Cardiac sinoatrial node6.90.12

Data derived from recombinant human receptor studies [3] [10].

M3 Receptor-Specific Binding Dynamics in Detrusor Muscle

In human detrusor smooth muscle, M3 receptors constitute approximately 20% of total muscarinic receptors but mediate over 95% of acetylcholine-induced contractions due to their direct coupling to Gq/11 proteins and phospholipase C-β activation [3] [5]. Solifenacin’s high-affinity binding to M3 receptors involves specific molecular interactions: the protonated quinuclidine nitrogen forms a critical salt bridge with aspartic acid residue (Asp147) in the receptor’s third transmembrane domain, while hydrophobic interactions stabilize the tetrahydroisoquinoline moiety in a conserved aromatic pocket [5]. Kinetic binding studies demonstrate slow dissociation kinetics (koff = 0.028 min⁻¹), prolonging receptor occupancy beyond plasma elimination half-life [1]. This sustained binding underlies solifenacin’s 24-hour duration of action despite once-daily dosing. In M3 receptor knockout mice, solifenacin loses >90% of its inhibitory effect on carbachol-induced detrusor contraction, confirming M3-dependence [5]. Notably, solifenacin does not significantly alter receptor density or affinity during long-term administration, preserving pharmacodynamic efficacy [1].

Functional Bladder Selectivity vs. Salivary Gland Activity

Solifenacin exhibits clinically relevant tissue selectivity, preferentially inhibiting bladder contractions over salivary secretion. In vitro studies using isolated rat bladder smooth muscle cells and submandibular gland cells demonstrate a 3.6-fold greater potency for inhibiting carbachol-induced calcium mobilization in bladder cells (half maximal inhibitory concentration = 8.12) versus salivary cells (half maximal inhibitory concentration = 7.57) [2]. In vivo functional assays in anesthetized rats reveal dose-dependent inhibition of intravesical pressure elevation (median inhibitory dose = 0.18 mg/kg) with minimal effects on salivation (median inhibitory dose = 0.67 mg/kg), yielding a bladder-to-salivary selectivity ratio of 3.7 [2]. This contrasts with oxybutynin’s near-equivalent effects on both tissues (selectivity ratio = 1.1) [6].

Table 2: Functional Selectivity of Solifenacin in Preclinical Models

TissueFunctional EndpointSolifenacin Median Inhibitory Dose (mg/kg)Oxybutynin Median Inhibitory Dose (mg/kg)
Urinary bladderCarbachol-induced contraction0.180.15
Submandibular glandCarbachol-induced salivation0.670.17

Data from rat models measuring in vivo responses [2] [6].

The mechanistic basis for this selectivity involves differential receptor reserve and signaling amplification. Bladder smooth muscle expresses spare M3 receptors (≈75% receptor reserve), enabling solifenacin to achieve functional antagonism at low receptor occupancy. Salivary acini lack significant receptor reserve, requiring near-complete M3 blockade for secretion inhibition [3]. Additionally, histological analyses of rat salivary glands after chronic solifenacin administration show minimal epithelial injury compared to oxybutynin, which induces acinar degeneration and CXCL10 chemokine upregulation—a molecular marker of salivary inflammation [6].

Modulation of Non-Neuronal Acetylcholine Release Pathways

Beyond neuronal acetylcholine, solifenacin modulates non-neuronal acetylcholine signaling originating from urothelial and interstitial cells. Human urothelium synthesizes acetylcholine via carnitine acetyltransferase (CarAT), releasing it basolaterally during bladder filling [7]. Solifenacin (1–10 μM) reduces stretch-induced ATP release from cultured human urothelial cells by 40–65%, attenuating purinergic activation of suburothelial afferent nerves [1]. In cytokine-stimulated urothelial cells, solifenacin suppresses nuclear factor kappa B translocation, reducing interleukin-6 and chemokine (C-C motif) ligand 2 production by 50–70% at therapeutically relevant concentrations [7]. This anti-inflammatory effect may contribute to therapeutic efficacy in overactive bladder syndromes involving urothelial dysfunction.

Furthermore, solifenacin inhibits acetylcholine-mediated autocrine loops in bladder interstitial cells. These cells express M3 receptors coupled to inositol trisphosphate-dependent calcium oscillations that propagate detrusor excitability. Solifenacin (100 nM) reduces oscillation frequency by 80% in ex vivo human bladder strips, interrupting this non-neuronal excitatory pathway [1] [7]. The drug’s lipophilicity (log P = 2.1) facilitates tissue penetration, achieving bladder concentrations 5-fold higher than plasma within 4 hours post-dose [1], optimizing modulation of both neuronal and non-neuronal acetylcholine signaling networks.

Properties

Product Name

Solifenacin

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22?/m0/s1

InChI Key

FBOUYBDGKBSUES-HMTLIYDFSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.